![molecular formula C23H26N6O3 B2370284 {5-[(3,4-二甲基苯基)氨基]-1H-1,2,3-三唑-4-基}[4-(1,3-苯并二氧杂环戊烯-5-基甲基)哌嗪-1-基]甲酮 CAS No. 1291848-94-6](/img/new.no-structure.jpg)

{5-[(3,4-二甲基苯基)氨基]-1H-1,2,3-三唑-4-基}[4-(1,3-苯并二氧杂环戊烯-5-基甲基)哌嗪-1-基]甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

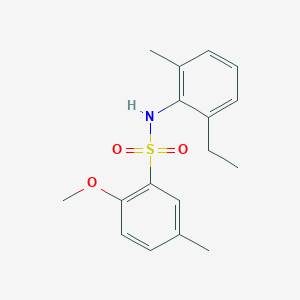

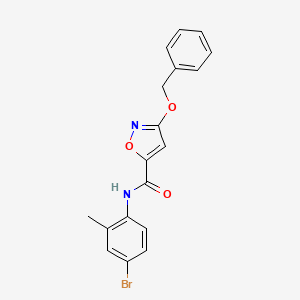

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a useful research compound. Its molecular formula is C23H26N6O3 and its molecular weight is 434.5. The purity is usually 95%.

BenchChem offers high-quality [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- {5-[(3,4-二甲基苯基)氨基]-1H-1,2,3-三唑-4-基}[4-(1,3-苯并二氧杂环戊烯-5-基甲基)哌嗪-1-基]甲酮的合成涉及烷基化和随后的还原步骤 . 研究人员已经评估了它的抗氧化特性,这些特性对于对抗氧化应激和预防细胞损伤至关重要。抗氧化剂在维持整体健康方面起着至关重要的作用。

- 1,3-苯并二氧杂环戊烯环系是生物活性化合物中常见的结构基序。 一些衍生物表现出抗肿瘤活性 . 研究该化合物的抗癌潜力可能导致用于癌症治疗的新型治疗剂。

- 含有1,3-苯并二氧杂环戊烯部分的化合物与镇静作用有关 . 进一步探索该化合物的神经药理学特性可能会揭示其作为镇静剂或抗焦虑剂的潜力的见解。

- 1,3-苯并二氧杂环戊烯衍生物已显示出抗菌活性 . 研究人员可以探索具体的抗菌机制并评估其对耐药菌株的有效性。

- 先前的研究报告了与含有1,3-苯并二氧杂环戊烯环系的化合物相关的解痉和降压作用 . 进一步研究这些作用可能有助于开发心血管药物。

抗氧化活性

抗癌潜力

神经药理学和镇静特性

抗菌剂

解痉和降压作用

作用机制

Target of Action

The primary targets of this compound are the D2 and D3 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in reward, motivation, and movement among other functions.

Mode of Action

This compound acts as a dopamine receptor agonist , meaning it binds to and activates the D2 and D3 receptors . This activation mimics the effect of dopamine, a neurotransmitter that is naturally produced in the body. The activation of these receptors can lead to various physiological responses, depending on the specific receptor and its location in the body.

Biochemical Pathways

Upon activation of the D2 and D3 receptors, this compound influences several biochemical pathways. These include the dopaminergic pathways which are involved in motor control, reward, and several other functions . The exact downstream effects can vary widely depending on the specific context and individual.

Pharmacokinetics

The compound is rapidly absorbed after oral administration, with a Tmax (time to reach maximum concentration) of 1 hour . The compound has a half-life of 1.7 to 6.9 hours . It is metabolized into two types of metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . About 68% of the absorbed compound is excreted in the form of these metabolites through the kidneys, with about 50% being eliminated within 24 hours and nearly all of it being eliminated within 48 hours . Approximately 25% is excreted through the bile .

Result of Action

The activation of the D2 and D3 receptors by this compound leads to a variety of molecular and cellular effects. These can include changes in neuron firing rates, alterations in gene expression, and modulation of synaptic plasticity . The exact effects can vary depending on the specific receptor and its location in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and how well it can bind to its target receptors . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how an individual responds to the compound .

属性

CAS 编号 |

1291848-94-6 |

|---|---|

分子式 |

C23H26N6O3 |

分子量 |

434.5 |

IUPAC 名称 |

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-(3,4-dimethylanilino)-2H-triazol-4-yl]methanone |

InChI |

InChI=1S/C23H26N6O3/c1-15-3-5-18(11-16(15)2)24-22-21(25-27-26-22)23(30)29-9-7-28(8-10-29)13-17-4-6-19-20(12-17)32-14-31-19/h3-6,11-12H,7-10,13-14H2,1-2H3,(H2,24,25,26,27) |

InChI 键 |

PVWOUGGZSPSXRA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2370201.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2370204.png)

![N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine](/img/structure/B2370209.png)

![methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2370212.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2370214.png)

![1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-tert-butylurea](/img/structure/B2370215.png)

![3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2370217.png)

![8-Oxa-2-azaspiro[4.5]decane-3,4-dione](/img/structure/B2370224.png)